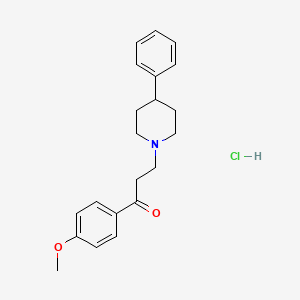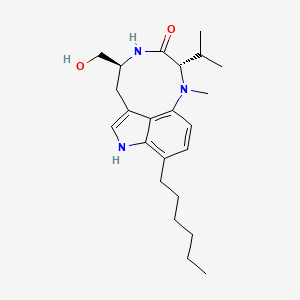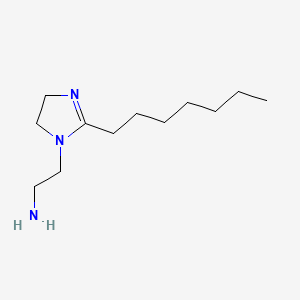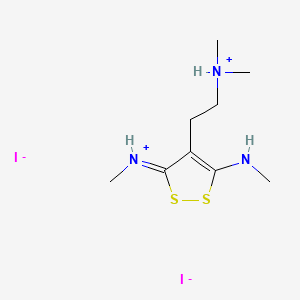
Yttrium;sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium sulfide (Y₂S₃) is an inorganic compound composed of yttrium and sulfur. It is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Yttrium sulfide is typically found in a crystalline form and exhibits interesting chemical and physical characteristics that make it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Yttrium sulfide can be synthesized through several methods, including:
Direct Combination: Yttrium metal reacts with sulfur at high temperatures (600-700°C) to form yttrium sulfide.
Sulfurization of Yttrium Oxide: Yttrium oxide (Y₂O₃) reacts with hydrogen sulfide (H₂S) at temperatures ranging from 1050-1200°C to produce yttrium sulfide and water.
Carbothermal Reduction: Yttrium oxide reacts with carbon disulfide (CS₂) at high temperatures to yield yttrium sulfide and carbon dioxide.
Industrial Production Methods: Industrial production of yttrium sulfide often involves the carbothermal reduction method due to its efficiency and scalability. This method allows for the production of large quantities of yttrium sulfide with high purity.
化学反応の分析
Types of Reactions: Yttrium sulfide undergoes various chemical reactions, including:
Oxidation: Yttrium sulfide can be oxidized to form yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Yttrium sulfide can be reduced to elemental yttrium and sulfur under specific conditions.
Substitution: Yttrium sulfide can react with halogens to form yttrium halides and sulfur.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental yttrium and sulfur.
Substitution: Yttrium halides (e.g., YCl₃) and sulfur.
科学的研究の応用
Yttrium sulfide has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of advanced materials, including ceramics and phosphors.
Electronics: Employed in the production of semiconductors and electronic devices due to its unique electrical properties.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medical Imaging: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.
Energy Storage: Investigated for use in supercapacitors and other energy storage devices due to its electrochemical properties.
作用機序
The mechanism by which yttrium sulfide exerts its effects is primarily related to its ability to interact with other chemical species. In catalysis, yttrium sulfide provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations. In medical imaging, yttrium sulfide-based contrast agents enhance the visibility of tissues and organs by altering the magnetic properties of the imaging medium .
類似化合物との比較
Yttrium sulfide can be compared with other similar compounds, such as:
Yttrium Oxide (Y₂O₃): Both compounds contain yttrium, but yttrium oxide is an oxide, while yttrium sulfide is a sulfide.
Yttrium Nitride (YN): Yttrium nitride is another yttrium compound with applications in electronics and materials science.
Yttrium Halides (e.g., YCl₃): These compounds are formed by the reaction of yttrium with halogens.
特性
分子式 |
SY-2 |
|---|---|
分子量 |
120.97 g/mol |
IUPAC名 |
yttrium;sulfide |
InChI |
InChI=1S/S.Y/q-2; |
InChIキー |
SDCOWNARCMNLDR-UHFFFAOYSA-N |
正規SMILES |
[S-2].[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


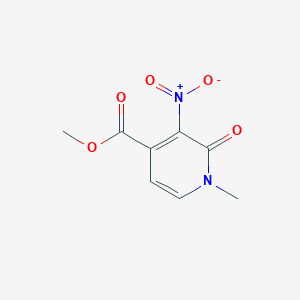

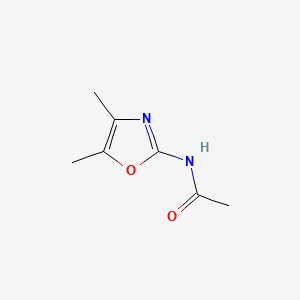


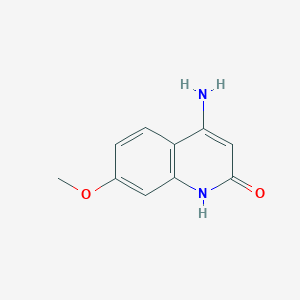
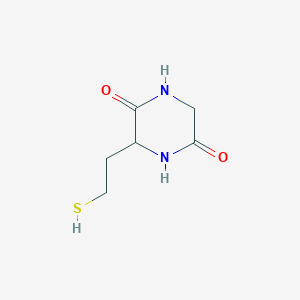
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
